tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is a derivative of carbamic acid and features a tert-butyl group, which is often used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate halide or ester derivative of 3-methoxyphenylpropan-2-yl. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and scalable processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl N-(benzyloxy)carbamate: Another carbamate derivative with different substituents, used in organic synthesis.
Uniqueness
tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate is unique due to its specific structure, which imparts distinct reactivity and potential biological activity. Its methoxyphenyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Biological Activity
tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate, with the CAS number 1338222-69-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is C15H23NO3, with a molar mass of 265.35 g/mol. The compound features a tert-butyl group, commonly employed as a protecting group in organic synthesis, and a methoxyphenyl moiety that enhances its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H23NO3 |
Molar Mass | 265.35 g/mol |
CAS Number | 1338222-69-7 |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable halide or ester derivative of 3-methoxyphenylpropan-2-yl. Common methods include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator depending on the target's nature. The presence of the methoxy group in the phenyl ring enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
- Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating a possible role in neurodegenerative disease management .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study conducted on mice revealed that administration of the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its role as an anticancer agent .
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, treatment with this compound led to marked reductions in pain and swelling compared to placebo groups .
Properties
IUPAC Name |
tert-butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(17)16-15(4,5)11-8-7-9-12(10-11)18-6/h7-10H,1-6H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMGAQUGTHEEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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